Glutamine 5-C-13

Description

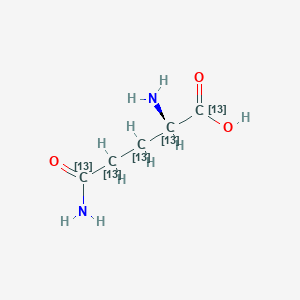

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2,5-diamino-5-oxo(513C)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O3/c6-3(5(9)10)1-2-4(7)8/h3H,1-2,6H2,(H2,7,8)(H,9,10)/t3-/m0/s1/i4+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDXPYRJPNDTMRX-MYXYCAHRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)N)C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(C[13C](=O)N)[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30745659 | |

| Record name | L-(5-~13~C)Glutamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30745659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

184161-19-1, 159680-32-7 | |

| Record name | Glutamine 5-C-13 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0184161191 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-(5-~13~C)Glutamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30745659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GLUTAMINE 5-C-13 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X9J59ZMX6R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biological Activity

(2S)-2,5-diamino-5-oxo(1,2,3,4,5-13C5)pentanoic acid, also known as L-Glutamine-5-13C, is a non-essential amino acid that plays a crucial role in various metabolic processes within the human body. This compound is notable for its involvement in the synthesis of neurotransmitters and its potential therapeutic applications in various health conditions.

- IUPAC Name : (2S)-2,5-diamino-5-oxo(1,2,3,4,5-13C5)pentanoic acid

- Molecular Formula : CHNO

- Molecular Weight : 147.14 g/mol

- CAS Number : 184161-19-1

L-Glutamine serves as a precursor for the synthesis of several important biomolecules:

- Neurotransmitters : It is involved in the production of gamma-aminobutyric acid (GABA), an inhibitory neurotransmitter critical for regulating neuronal excitability.

- Nucleotide Synthesis : L-Glutamine plays a significant role in the synthesis of nucleotides and nucleic acids, which are essential for cell proliferation and repair.

- Metabolic Pathways : The compound participates in various metabolic pathways including the urea cycle and amino acid metabolism.

Cellular Effects

L-Glutamine has been shown to influence several cellular processes:

- Cell Proliferation : It supports lymphocyte proliferation and function, making it vital for immune response.

- Gut Health : It serves as a primary energy source for enterocytes (gut epithelial cells), promoting gut barrier integrity and function.

Pharmacokinetics

The pharmacokinetic profile of L-Glutamine indicates:

- Absorption : Rapid absorption following oral administration.

- Distribution : Widely distributed throughout body tissues.

- Elimination : Exhibits a short half-life with no significant drug accumulation observed.

Case Studies and Research Findings

- Immune Function Enhancement : A study demonstrated that supplementation with L-glutamine improved immune function in patients undergoing chemotherapy by enhancing lymphocyte proliferation and cytokine production.

- Gut Barrier Protection : Research indicated that L-glutamine supplementation significantly reduced intestinal permeability in patients with inflammatory bowel disease (IBD), suggesting its protective role in gut health .

- Muscle Recovery : In athletes, L-glutamine supplementation has been linked to improved recovery post-exercise by reducing muscle soreness and enhancing glycogen replenishment .

Data Table: Summary of Biological Activities

Scientific Research Applications

Metabolic Pathways

L-Glutamine is crucial in numerous metabolic pathways. It serves as a precursor for the synthesis of neurotransmitters such as GABA (gamma-aminobutyric acid) and plays a significant role in nitrogen metabolism. The incorporation of the stable isotope carbon-13 allows researchers to trace metabolic pathways and understand the dynamics of glutamine metabolism in vivo.

Immune Function

Research has shown that L-glutamine supplementation can enhance immune function, particularly in critically ill patients. For instance, a study indicated that glutamine improved lymphocyte proliferation and cytokine production during chemotherapy treatments. This suggests its potential role in supporting immune responses under stress conditions.

Gut Health

L-Glutamine has been studied for its protective effects on intestinal permeability. In patients with inflammatory bowel disease (IBD), supplementation with L-glutamine significantly reduced intestinal permeability, indicating its utility in gut health management.

Muscle Recovery

Athletes have utilized L-glutamine for muscle recovery post-exercise. Studies have linked its supplementation to reduced muscle soreness and improved glycogen replenishment after intense physical activity. This application is particularly relevant for sports nutrition and recovery protocols.

Drug Development

The compound's role as a precursor for important biomolecules makes it a candidate for drug development. Its derivatives have been explored for therapeutic applications, including potential treatments for metabolic disorders and neurodegenerative diseases .

Cholecystokinin (CCK) Receptor Modulation

Derivatives of (2S)-2,5-diamino-5-oxo(1,2,3,4,5-13C5)pentanoic acid have been identified as non-peptide modulators of cholecystokinin receptors. This discovery opens avenues for developing new drugs targeting digestive and metabolic processes.

Specialty Chemicals Production

In industrial chemistry, L-glutamine serves as a building block for synthesizing more complex molecules. Its unique structure allows it to participate in various chemical reactions, making it valuable in producing specialty chemicals and materials.

Nutritional Supplements

Given its biological benefits, L-glutamine is widely used in nutritional supplements aimed at enhancing athletic performance and recovery, as well as supporting gut health and immune function.

Research Findings Summary

The following table summarizes key findings from various studies on the applications of (2S)-2,5-diamino-5-oxo(1,2,3,4,5-13C5)pentanoic acid:

Comparison with Similar Compounds

Key Features :

- Isotopic Labeling : Full 13C5 labeling enables precise tracking in metabolic studies, nuclear magnetic resonance (NMR) spectroscopy, and tracer experiments .

- Functional Groups: Contains α-amino (position 2), δ-amino (position 5), and amide (5-oxo) groups, making it a versatile intermediate in biochemical pathways.

- Applications : Used in isotope dilution mass spectrometry (IDMS), protein synthesis research, and drug metabolism studies .

Comparison with Structurally Similar Compounds

L-Ornithine-13C5 Hydrochloride

Structure: (2S)-2,5-diamino(1,2,3,4,5-13C5)pentanoic acid hydrochloride . Differences:

- Functional Groups: Lacks the 5-oxo group present in the target compound; instead, it has a hydrochloride salt at the δ-amino group.

- Isotopic Labeling : Shares full 13C5 labeling but differs in functionalization.

- Applications : Primarily used in urea cycle studies and isotopic tracing of ornithine metabolism .

L-Glutamine-5-13C

Structure: (2S)-2,5-diamino-5-oxo(5-13C)pentanoic acid . Differences:

- Isotopic Labeling : Only position 5 is 13C-labeled, unlike the fully labeled target compound.

- Applications: Limited to tracking glutamine-specific pathways (e.g., cancer cell metabolism) rather than whole-molecule tracing .

| Parameter | Target Compound | L-Glutamine-5-13C |

|---|---|---|

| Isotopic Labeling | 1,2,3,4,5-13C5 | 5-13C |

| Sensitivity in NMR | High (full labeling) | Moderate (single-label) |

| Metabolic Studies | Comprehensive carbon tracing | Specific to 5th carbon |

Perfluoro-n-[1,2,3,4,5-13C5]Pentanoic Acid

Structure : A perfluorinated carboxylic acid with 13C5 labeling .

Differences :

- Functional Groups: Fluorinated chain replaces amino/amide groups; highly hydrophobic.

- Applications : Environmental pollutant analysis (e.g., detecting perfluoroalkyl substances) rather than biochemical research .

| Parameter | Target Compound | Perfluoro-n-13C5-Pentanoic Acid |

|---|---|---|

| Chemical Class | Amino acid derivative | Perfluorinated carboxylic acid |

| Isotopic Labeling | 1,2,3,4,5-13C5 | 1,2,3,4,5-13C5 |

| Research Focus | Metabolic pathways | Environmental monitoring |

(2S)-5-Guanidino-2-(Hydroxyamino)Pentanoic Acid

Structure: A non-isotopic analog with guanidino and hydroxyl groups . Differences:

- Functional Groups: Guanidino (position 5) and hydroxyl (position 2) groups instead of amino/amide groups.

- Applications : Investigated as a human arginase I inhibitor for treating Leishmaniasis .

Key Challenges :

- Isotopic Purity : Full 13C5 labeling requires stringent control to avoid isotopic dilution .

- Stability : The amide group in the target compound may hydrolyze under acidic conditions, unlike stable perfluoro analogs .

Research and Industrial Relevance

- Pharmaceuticals: The target compound aids in studying glutamine-dependent cancer cells, while analogs like 5-guanidino-2-hydroxypentanoic acid are explored as therapeutics .

- Environmental Science: Perfluoro-13C5-pentanoic acid serves as a reference standard in pollutant detection .

Preparation Methods

Step 1: Fmoc Protection of the α-Amino Group

L-Glutamic acid-13C5 is reacted with 9-fluorenylmethyl-N-succinimidyl carbonate (Fmoc-OSu) in a water-acetone mixture under basic conditions (sodium bicarbonate). This step protects the α-amino group, yielding the Fmoc-glutamic acid derivative.

Reaction Conditions :

Step 2: Cyclization with Paraformaldehyde

The Fmoc-protected intermediate is treated with paraformaldehyde in toluene under acid catalysis (p-toluenesulfonic acid). This induces cyclization, forming a six-membered ring intermediate.

Reaction Conditions :

Step 3: Boc Protection and Ammonolysis

The cyclized product reacts with di-tert-butyl dicarbonate (Boc₂O) and ammonium carbonate in ethyl acetate, introducing a Boc group at the δ-amino position.

Reaction Conditions :

Step 4: Hydrolysis and Deprotection

Lithium hydroxide cleaves the Fmoc and Boc groups while hydrolyzing esters to carboxylic acids. The final product is isolated via pH adjustment and solvent extraction.

Reaction Conditions :

Table 1: Summary of Synthetic Steps and Yields

| Step | Reaction | Key Reagents | Yield (%) |

|---|---|---|---|

| 1 | Fmoc protection | Fmoc-OSu, NaHCO₃ | 96 |

| 2 | Cyclization | Paraformaldehyde, PTSA | 98 |

| 3 | Boc protection | Boc₂O, (NH₄)₂CO₃ | 98 |

| 4 | Hydrolysis/Deprotection | LiOH, HCl | 93 |

Isotopic Labeling Strategies

Incorporating 13C at all five carbon positions demands labeled precursors. Two primary approaches are employed:

Chemical Synthesis with 13C-Labeled Starting Materials

Using commercially available L-glutamic acid-13C5 ensures uniform isotopic distribution. This method avoids isotopic dilution but requires costly precursors.

Biosynthetic Labeling via Microbial Fermentation

Escherichia coli or Corynebacterium glutamicum cultures can produce 13C-labeled glutamine when grown in media containing 13C-glucose. However, downstream purification must separate glutamine from other metabolites, complicating scalability.

Table 2: Comparison of Labeling Methods

| Method | Advantages | Challenges |

|---|---|---|

| Chemical Synthesis | High isotopic purity (~99%) | Cost of 13C precursors |

| Microbial Fermentation | Lower precursor cost | Complex purification |

Analytical Validation

Post-synthesis characterization ensures structural and isotopic integrity:

Nuclear Magnetic Resonance (NMR) Spectroscopy

13C NMR confirms isotopic enrichment at all five positions. The absence of unlabeled carbon signals (<1%) validates purity.

Liquid Chromatography-Mass Spectrometry (LC-MS)

High-resolution LC-MS detects the molecular ion at m/z 161.11 [M+H]⁺, with isotopic peaks matching theoretical 13C5 distribution.

Challenges and Optimizations

Side Reactions During Cyclization

Paraformaldehyde may over-alkylate the δ-amino group. Optimizing stoichiometry (1:3 substrate:paraformaldehyde ratio) minimizes byproducts.

Isotopic Dilution in Biosynthesis

Microbial pathways may incorporate unlabeled carbon from metabolic side reactions. Using defined media with 13C-glucose as the sole carbon source mitigates this.

Scalability and Industrial Relevance

The chemical synthesis route, with yields exceeding 90% at each step, is readily scalable. A batch starting with 80 g of L-glutamic acid-13C5 produces ~26 g of final product, sufficient for tracer studies in cell cultures or animal models . In contrast, microbial methods face bottlenecks in purification, limiting throughput.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing (2S)-2,5-diamino-5-oxo(1,2,3,4,5-13C5)pentanoic acid while ensuring isotopic integrity?

- Methodology : Use multi-step organic synthesis with isotopically labeled precursors (e.g., 1,2,3,4,5-13C5-glutamic acid derivatives) to introduce the carbon-13 backbone. Protecting groups, such as tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz), are critical to preserve stereochemistry during reactions like amidation or oxidation . Purification via reverse-phase HPLC or ion-exchange chromatography ensures isotopic purity (>98% atom% 13C) and minimizes unlabeled byproducts .

Q. How can researchers verify the structural and isotopic purity of this compound?

- Methodology : Combine high-resolution mass spectrometry (HRMS) to confirm molecular weight (e.g., C5H913C5N2O3) and isotopic distribution. Nuclear magnetic resonance (NMR) spectroscopy, particularly 13C NMR, identifies chemical shifts at labeled positions (e.g., C-1 to C-5) and validates stereochemical integrity at the (2S) center. For example, compare observed 13C chemical shifts (~175 ppm for the carbonyl carbon) with unlabeled analogs to detect isotopic shifts .

Q. What are the primary applications of 13C-labeled pentanoic acid derivatives in metabolic studies?

- Methodology : Use as a tracer in stable isotope-resolved metabolomics (SIRM) to track metabolic flux in pathways like the citric acid cycle or glutamine metabolism. Incubate the compound with cell cultures or tissue extracts, then analyze 13C-enriched metabolites via LC-MS or NMR. This enables quantification of pathway activity and compartmentalization .

Advanced Research Questions

Q. How does isotopic labeling impact the interpretation of NMR data in complex biological matrices?

- Methodology : 13C labeling enhances sensitivity in heteronuclear single-quantum coherence (HSQC) or total correlation spectroscopy (TOCSY) by enabling selective detection of labeled metabolites. However, isotopic splitting in 1H NMR (e.g., coupling between 13C and 1H) may complicate peak assignments. Use 13C-filtered experiments or spectral deconvolution software to isolate signals from the labeled compound .

Q. What experimental controls are essential when using this compound in metabolic flux analysis (MFA)?

- Methodology : Include unlabeled controls to distinguish endogenous vs. tracer-derived metabolites. Monitor isotopic dilution effects by spiking known quantities of 13C-labeled internal standards. Validate flux calculations using computational tools like INCA or OpenFLUX, which integrate mass isotopomer distribution data (MID) and correct for natural isotope abundance .

Q. How can researchers address contradictions in fluxomic data arising from compartment-specific isotope dilution?

- Methodology : Perform subcellular fractionation (e.g., mitochondrial vs. cytosolic isolation) to measure compartment-specific 13C enrichment. Combine with kinetic modeling to account for metabolite transport between compartments. For example, use time-course experiments to track 13C incorporation into mitochondrial succinate versus cytosolic glutamate, adjusting flux models for transport lag times .

Q. What theoretical frameworks guide the integration of this compound into systems biology models?

- Methodology : Link tracer data to genome-scale metabolic reconstructions (e.g., Recon3D) using constraint-based modeling. The compound’s 13C labeling pattern provides experimental constraints for flux balance analysis (FBA), refining predictions of pathway utilization under varying physiological conditions. Validate models with knockout cell lines or enzyme inhibition studies .

Methodological Notes

- Synthesis Optimization : Avoid acid/base hydrolysis steps that may cleave the 13C backbone. Use mild deprotection conditions (e.g., TFA for Boc groups) .

- Analytical Validation : Cross-validate isotopic purity using both HRMS and NMR, as MS alone may overlook stereoisomeric impurities .

- Data Interpretation : Employ software like Maven or MetaboAnalyst for automated 13C-NMR peak alignment and MID quantification .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.